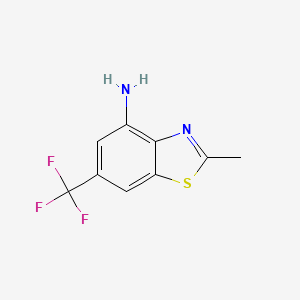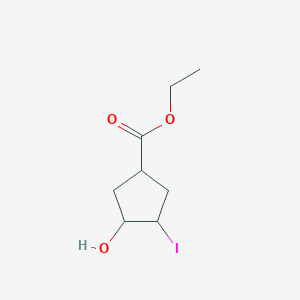
Ethyl 3-hydroxy-4-iodocyclopentane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-hydroxy-4-iodocyclopentane-1-carboxylate is an organic compound with the molecular formula C₈H₁₃IO₃ It is a cyclopentane derivative featuring a hydroxyl group, an iodine atom, and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-4-iodocyclopentane-1-carboxylate typically involves the iodination of a cyclopentane derivative followed by esterification. One common method includes the following steps:
Iodination: A cyclopentane derivative is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position.
Hydroxylation: The iodinated cyclopentane is then subjected to hydroxylation using a reagent like sodium hydroxide or another suitable base.
Esterification: The hydroxylated product is esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like distillation and crystallization to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl 3-hydroxy-4-iodocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ethyl 3-oxo-4-iodocyclopentane-1-carboxylate.
Reduction: Formation of ethyl 3-hydroxy-4-iodocyclopentane-1-methanol.
Substitution: Formation of ethyl 3-hydroxy-4-aminocyclopentane-1-carboxylate.
科学研究应用
Ethyl 3-hydroxy-4-iodocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 3-hydroxy-4-iodocyclopentane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The iodine atom and hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.
相似化合物的比较
Ethyl 3-hydroxy-4-iodocyclopentane-1-carboxylate can be compared with other cyclopentane derivatives, such as:
Ethyl 3-hydroxycyclopentane-1-carboxylate: Lacks the iodine atom, resulting in different reactivity and applications.
Ethyl 4-iodocyclopentane-1-carboxylate:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, influencing its solubility and reactivity.
属性
分子式 |
C8H13IO3 |
|---|---|
分子量 |
284.09 g/mol |
IUPAC 名称 |
ethyl 3-hydroxy-4-iodocyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H13IO3/c1-2-12-8(11)5-3-6(9)7(10)4-5/h5-7,10H,2-4H2,1H3 |
InChI 键 |
BKWQDIDYGJAXJZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CC(C(C1)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


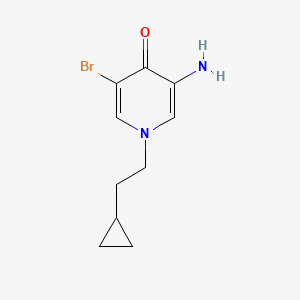
![2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13073980.png)
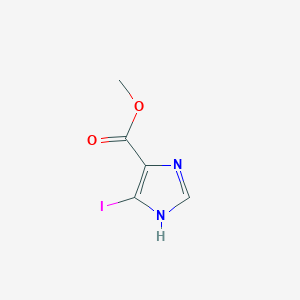

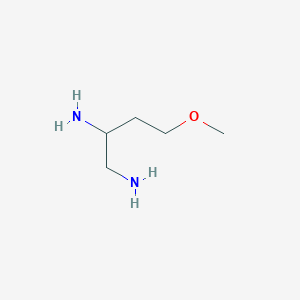
![(3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde](/img/structure/B13074000.png)
![1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074004.png)
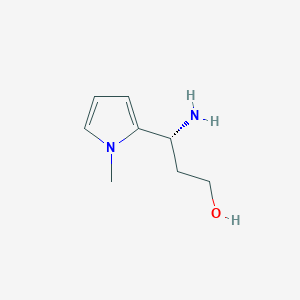
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074016.png)
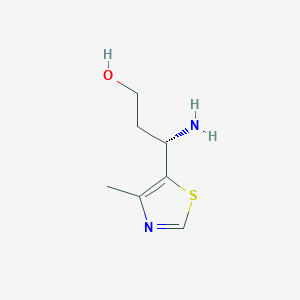
![4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine](/img/structure/B13074021.png)
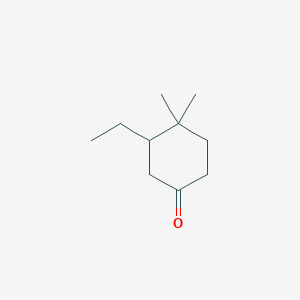
![2-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13074033.png)
